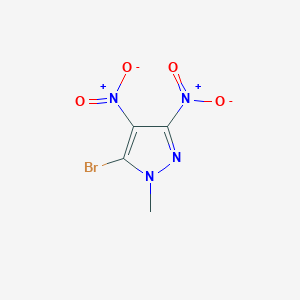
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide, commonly known as DMF-2-OH, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields of research.
Scientific Research Applications
Electrospray Mass Spectrometry
Researchers have explored the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) in electrospray ionization (ESI) for analyzing hydrophobic compounds. This approach has been shown to overcome solubility problems, resulting in high-quality electrospray spectra of various hydrophobic substances, including certain peptides and sugars (Szabó & Kele, 2001).
Quantitation of Hydroxyl Radical
Dimethyl sulfoxide (DMSO) has been validated as a quantitative molecular probe for hydroxyl radicals in aqueous systems. The reaction of hydroxyl radicals with DMSO produces methane sulfinic acid, detectable by colorimetric assays. This method offers an effective way to measure hydroxyl radical production in various model systems, including the Fenton reaction and UV photolysis of hydrogen peroxide (Steiner & Babbs, 1990).
Organometallic Chemistry
In organometallic chemistry, the 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been synthesized. These organometallic species have shown significant reactivity, offering insights into new synthetic pathways and reactions (Bongini, Savoia & Umani-Ronchi, 1976).
Hydroxyl Radical Detection
The generation of harmful amounts of hydroxyl radicals in biological systems can be studied using DMSO as a molecular probe. DMSO is oxidized by hydroxyl radicals to form methanesulfinic acid, which can be detected and quantified in biological materials, offering a direct chemical means for assessing hydroxyl radical generation (Babbs & Steiner, 1990).
Antibacterial Activity of Sulfonamide Derivatives
Sulfonamide derivatives, including methanesulfonicacid hydrazide and its complexes, have been synthesized and characterized for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria (Özdemir, Güvenç, Şahin & Hamurcu, 2009).
Microbial Metabolism
Methanesulfonic acid, a key intermediate in sulfur cycling, is utilized by various aerobic bacteria as a sulfur source. Specialized methylotrophs can also use it as a carbon and energy substrate, highlighting its importance in microbial metabolism (Kelly & Murrell, 1999).
Chemical Transformations
Research has delved into the atmospheric relevance of radicals derived from the oxidation of dimethyl sulfide, a process in which methanesulfonic acid plays a crucial role. Understanding these reactions is critical for insights into atmospheric aerosol formation and cloud formation (Mardyukov & Schreiner, 2018).
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-6-4-8(7(2)14-6)9(11)5-10-15(3,12)13/h4,9-11H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJCJUFGACRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)
![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)
![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)



![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)
